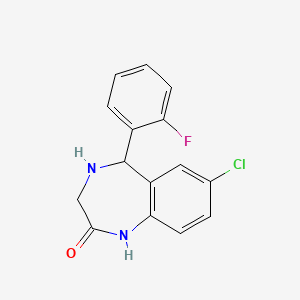

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine class. Benzodiazepines are well-known for their central nervous system depressant effects, which include anxiolytic, sedative, hypnotic, anticonvulsant, and muscle relaxant properties . This particular compound is structurally related to other benzodiazepines and is of interest due to its potential pharmacological activities.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

One common method involves the condensation of benzodiazepine precursors with tosylmethyl isocyanide or ethyl isocyanoacetate under mild conditions . These reactions are often carried out in a one-pot process, which simplifies the synthesis and improves yield.

Industrial Production Methods

Industrial production of this compound may utilize continuous flow chemistry, which allows for the efficient and scalable synthesis of benzodiazepines . This method can reduce reaction times and improve the overall efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce double bonds or other functional groups.

Substitution: Halogen atoms like chlorine and fluorine can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield a variety of substituted benzodiazepines .

Applications De Recherche Scientifique

Overview

7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. It is characterized by its unique chemical structure, which includes a chloro group at the seventh position and a fluorophenyl group at the fifth position. This compound has garnered attention for its potential applications in pharmacology, particularly as an intermediate in the synthesis of other pharmaceutical agents.

Anxiolytic and Sedative Properties

The compound exhibits significant biological activity associated with its benzodiazepine structure. Benzodiazepines are known for their anxiolytic , sedative , hypnotic , and muscle relaxant properties. Specifically, this compound has been studied for its effects on the central nervous system by acting on gamma-aminobutyric acid (GABA) receptors. It enhances GABA's inhibitory effects, leading to calming effects on neural activity.

Intermediate in Pharmaceutical Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceutical agents, most notably midazolam, which is widely used as an anxiolytic and sedative agent. The synthesis typically involves multi-step organic reactions starting from related benzodiazepine derivatives . The ability to modify its structure allows for the development of new derivatives that may offer enhanced therapeutic profiles.

Research into Neurotransmitter Interactions

Recent studies have indicated that this compound interacts with neurotransmitter systems beyond GABAergic pathways. Research into its binding affinities reveals interactions with serotonin receptors, suggesting potential implications for mood regulation and anxiety modulation . This broadens the scope of its application in treating various psychiatric disorders.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound within the benzodiazepine class, a comparison with other well-known benzodiazepines is useful:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Midazolam | Contains a methyl group at nitrogen; used as a sedative | Strong anxiolytic properties |

| Diazepam | Contains a phenyl group; widely used for anxiety relief | Anxiolytic and muscle relaxant effects |

| Clonazepam | Contains a nitro group; used for seizure disorders | Anticonvulsant properties |

| Lorazepam | Contains a hydroxyl group; commonly prescribed for anxiety | Short-term treatment for anxiety disorders |

Uniqueness : this compound stands out due to its specific fluorinated phenyl substituent and tetrahydro structure that may confer distinct pharmacological profiles compared to these well-known benzodiazepines .

Synthesis and Chemical Behavior

The synthesis of this compound typically involves cyclization reactions followed by various functional group modifications to introduce desired substituents. The chloro and fluorine substituents can participate in various nucleophilic substitution reactions . Additionally, it can undergo oxidation to form corresponding ketones or carboxylic acids depending on the reaction conditions used.

Mécanisme D'action

The compound exerts its effects by binding to central benzodiazepine receptors, which interact allosterically with GABA receptors . This interaction potentiates the effects of the inhibitory neurotransmitter GABA, leading to increased inhibition of the ascending reticular activating system and blocking cortical and limbic arousal .

Comparaison Avec Des Composés Similaires

Similar Compounds

Fludiazepam: 7-chloro-5-(2-fluorophenyl)-1-methyl-1,3-dihydro-2H-1,4-benzodiazepin-2-one.

Cinolazepam: 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-3-hydroxy-2-oxo-1H-1,4-benzodiazepine-1-propanenitrile.

Midazolam: 8-chloro-6-(2-fluorophenyl)-1-methyl-4H-imidazo[1,5-a][1,4]benzodiazepine.

Uniqueness

7-chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is unique due to its specific substitution pattern, which can influence its pharmacological properties and receptor binding affinity. This makes it a valuable compound for studying the structure-activity relationships of benzodiazepines and for developing new therapeutic agents .

Activité Biologique

7-Chloro-5-(2-fluorophenyl)-2,3,4,5-tetrahydro-1H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family, recognized for its significant biological activity primarily through its interaction with gamma-aminobutyric acid (GABA) receptors. This compound's structure features a chloro group at the seventh position and a fluorophenyl group at the fifth position of the benzodiazepine ring, contributing to its pharmacological properties.

- Molecular Formula : C16H15ClFN3

- Molecular Weight : 303.76 g/mol

- IUPAC Name : this compound

The primary mechanism of action for this compound involves its binding to GABA receptors in the central nervous system (CNS). Benzodiazepines enhance the inhibitory effects of GABA by increasing the frequency of chloride channel opening events at GABA_A receptors. This leads to a calming effect on neuronal excitability and is responsible for their anxiolytic, sedative, and muscle relaxant properties .

Biological Activity and Pharmacological Profile

Research indicates that this compound exhibits a range of biological activities:

- Anxiolytic Effects : Similar to other benzodiazepines, it has shown potential in reducing anxiety levels in various animal models.

- Sedative Properties : The compound is noted for its sedative effects, making it a candidate for use in conditions requiring sedation.

- Muscle Relaxation : Its muscle-relaxant properties can be beneficial in treating muscle spasms and tension.

Study 1: GABA Receptor Interaction

A study conducted on benzodiazepine receptor occupancy demonstrated that compounds similar to this compound effectively bind to high-affinity GABA_A receptors. The study highlighted that these interactions are crucial for mediating the anxiolytic and sedative effects observed in clinical settings .

Study 2: Calcium Channel Modulation

Research has shown that benzodiazepines can act as calcium channel antagonists. Specifically, this compound was found to inhibit depolarization-sensitive calcium uptake in nerve terminals. This suggests a dual mechanism where the compound not only enhances GABAergic activity but also modulates calcium channel dynamics .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

7-chloro-5-(2-fluorophenyl)-1,3,4,5-tetrahydro-1,4-benzodiazepin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClFN2O/c16-9-5-6-13-11(7-9)15(18-8-14(20)19-13)10-3-1-2-4-12(10)17/h1-7,15,18H,8H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZIAQNOAIDLPMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(C=C(C=C2)Cl)C(N1)C3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClFN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.